4-Chloro-3-methyl-2,2-diphenylbutanenitrile

Regioisomeric purity Opioid intermediate synthesis Isomer separation

4-Chloro-3-methyl-2,2-diphenylbutanenitrile is the regioisomerically pure key intermediate for rac-Moramide & isoamidone synthesis. The 3-methyl group is structurally essential; des-methyl & bromo analogs cannot substitute. The patented chloro intermediate route (US 2,671,798) avoids ~1:1 regioisomeric contamination, ensuring pure target isomer. Ideal for opioid SAR libraries & impurity reference standards.

Molecular Formula C17H16ClN
Molecular Weight 269.8 g/mol
CAS No. 133132-74-8
Cat. No. B11975820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methyl-2,2-diphenylbutanenitrile
CAS133132-74-8
Molecular FormulaC17H16ClN
Molecular Weight269.8 g/mol
Structural Identifiers
SMILESCC(CCl)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C17H16ClN/c1-14(12-18)17(13-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14H,12H2,1H3
InChIKeyPEHXKUSWSJTMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methyl-2,2-diphenylbutanenitrile (CAS 133132-74-8): A Regiospecific Intermediate for Opioid Analgesic Synthesis


4-Chloro-3-methyl-2,2-diphenylbutanenitrile (CAS 133132-74-8, molecular formula C₁₇H₁₆ClN, molecular weight 269.77 g/mol) is a halogenated diphenylacetonitrile derivative characterized by a central butanenitrile backbone bearing two phenyl groups at the 2-position, a chlorine atom at the 4-position, and a methyl substituent at the 3-position . The compound was originally disclosed in US Patent 2,671,798 (Merck & Co., 1954) as a key intermediate for the synthesis of 2,2-diphenyl-3-methyl-4-dimethylamino-butyronitrile, which itself serves as the precursor to isoamidone (isomethadone), a synthetic opioid analgesic [1]. Contemporary vendor documentation identifies this compound specifically as an intermediate for rac-Moramide (M630200), a racemic opioid analgesic . Its defining structural features—the 3-methyl branch and the terminal chloro leaving group—are both essential for its dedicated role in constructing the correct carbon skeleton of the target analgesic molecule, distinguishing it from des-methyl and bromo-substituted analogs.

Why 4-Chloro-3-methyl-2,2-diphenylbutanenitrile Cannot Be Replaced by Generic Diphenylbutanenitrile Analogs


In-class diphenylbutanenitrile analogs are not freely interchangeable with 4-chloro-3-methyl-2,2-diphenylbutanenitrile because the 3-methyl substituent is structurally indispensable for the correct carbon skeleton of the downstream isoamidone- and moramide-class analgesics. The des-methyl analog, 4-chloro-2,2-diphenylbutanenitrile (CAS 68318-96-7), lacks the branched methyl required to install the 3-methyl substitution pattern of the final pharmacophore, rendering it unsuitable as a precursor . Furthermore, the prior art direct alkylation route—condensing diphenylacetonitrile with 1-dimethylamino-2-chloropropane—generates an approximately 1:1 mixture of regioisomeric nitriles, only one of which (the 3-methyl-4-substituted isomer) can be converted to the desired analgesic [1][2]. The chloro intermediate route disclosed in US Patent 2,671,798 circumvents this isomer problem entirely, delivering the target regioisomer without contamination by the inactive valeronitrile byproduct. The bromo analog (4-bromo-2,2-diphenylbutanenitrile, CAS 39186-58-8) not only lacks the 3-methyl group but also exhibits distinct reactivity and is documented as an intermediate for a different end product (diphenoxylate) rather than isoamidone or moramide [3].

Quantitative Differentiation Evidence for 4-Chloro-3-methyl-2,2-diphenylbutanenitrile vs. Closest Analogs


Regioisomeric Purity: 100% Desired Isomer vs. ~50% in the Prior Art Direct Alkylation Route

US Patent 2,671,798 (Merck & Co.) explicitly teaches that when 4-chloro-3-methyl-2,2-diphenylbutanenitrile is prepared via the patented route—condensation of diphenylacetonitrile sodamide salt with 1-methyl-2-chloroethyl organic sulfonate—'the nitrile product prepared in this way consists only of the desired 2,2-diphenyl-3-methyl-4-chloro-butyronitrile uncontaminated with any isomeric product' [1]. In stark contrast, the prior art direct alkylation method (Schultz et al., 1947), which reacts diphenylacetonitrile directly with 1-dimethylamino-2-chloropropane, yields a mixture of two regioisomeric nitriles—2,2-diphenyl-4-dimethylaminovaleronitrile and 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile—'in approximately equal amounts' [2][3]. Subsequent improvements (US Patent 4,048,211) could only shift this ratio to 'better than a 6:4 ratio' (i.e., ~60% desired at best) [4]. The chloro intermediate route thus provides a regioisomeric purity improvement from approximately 50–60% to essentially 100%.

Regioisomeric purity Opioid intermediate synthesis Isomer separation

Structural Specificity: The 3-Methyl Group Is Essential for Isoamidone/Moramide Pharmacophore Construction

The 3-methyl substituent on the butanenitrile backbone is structurally mandatory for constructing the correct carbon skeleton of isoamidone (isomethadone) and moramide-class analgesics. The final pharmacophore of dextromoramide is (+)-1-(3-methyl-4-morpholino-2,2-diphenylbutyryl)pyrrolidine, which requires the methyl branch at the position corresponding to C-3 of the nitrile intermediate [1]. The des-methyl analog, 4-chloro-2,2-diphenylbutanenitrile (CAS 68318-96-7, C₁₆H₁₄ClN, MW 255.74), lacks this methyl group and therefore cannot serve as a synthetic precursor for isoamidone or moramide—it is documented only as a general-purpose research intermediate with no specified pharmaceutical target [2]. The molecular weight difference (269.77 vs. 255.74 g/mol, a 14.03 Da increment corresponding exactly to one CH₂ group) provides a straightforward QC metric for identity verification via mass spectrometry.

Structure-activity relationship Opioid pharmacophore Synthetic intermediate selection

Halogen Leaving-Group Differentiation: Chloro vs. Bromo Reactivity and Physicochemical Properties

The chlorine atom at the 4-position serves as the leaving group for the final nucleophilic displacement step—reaction with dimethylamine (for isoamidone) or morpholine (for moramide) to install the amino functionality. Compared to the bromo analog 4-bromo-2,2-diphenylbutanenitrile (CAS 39186-58-8), the chloro compound offers measurably different physicochemical properties: a boiling point of 396.8°C at 760 mmHg (predicted) , vs. the bromo analog which is a crystalline solid with a melting point of 67–69°C and a boiling point of 160–165°C at reduced pressure (0.15 mmHg / 35.91 kPa) . The chloro compound's higher boiling point and predicted liquid state at ambient conditions (vs. solid for the bromo analog) may influence handling, distillation purification, and solvent compatibility in process-scale synthesis. The carbon–chlorine bond (bond dissociation energy ~338 kJ/mol) is stronger than the carbon–bromine bond (~285 kJ/mol), potentially offering greater stability during storage and intermediate isolation, though requiring more forcing conditions for the final displacement step [1].

Leaving group reactivity Nucleophilic substitution Physicochemical characterization

Validated Synthetic Utility: Dedicated Intermediate for rac-Moramide (M630200) with Patent-Backed Route

Multiple independent vendor catalogs and reference standard suppliers consistently identify 4-chloro-3-methyl-2,2-diphenylbutanenitrile as an intermediate in the synthesis of rac-Moramide (M630200) [1]. The synthetic route is anchored in US Patent 2,671,798, which discloses the full sequence: diphenylacetonitrile → 4-chloro-3-methyl-2,2-diphenylbutanenitrile → 2,2-diphenyl-3-methyl-4-dimethylamino-butyronitrile → isoamidone [2]. The patent teaches that when the subsequent reaction with dimethylamine is conducted under solvent-free conditions at ~150°C for 48 hours, 'a higher yield [is obtained] than that obtainable when the reaction is carried out in the presence of a solvent' [2]. This provides a defined, reproducible protocol for the key amination step. In contrast, the bromo analog (CAS 39186-58-8) is commercially positioned as 'Diphenoxylate EP Impurity C' and as an intermediate for diphenoxylate synthesis, not for isoamidone or moramide [3]. The 4-chloro-2,2-diphenylbutanenitrile des-methyl analog (CAS 68318-96-7) has no published application-validated synthetic route to any named pharmaceutical target .

Pharmaceutical intermediate rac-Moramide synthesis Patent-validated route

Best Research and Industrial Application Scenarios for 4-Chloro-3-methyl-2,2-diphenylbutanenitrile


Synthesis of rac-Moramide (Racemic Moramide) via the Morpholine Displacement Route

The primary documented application of 4-chloro-3-methyl-2,2-diphenylbutanenitrile is as the key intermediate in the synthesis of rac-Moramide (M630200), a racemic opioid analgesic . The synthetic sequence proceeds via nucleophilic displacement of the 4-chloro group with morpholine, followed by hydrolysis of the nitrile to the carboxylic acid and subsequent coupling with pyrrolidine to yield the final butyramide structure. This route benefits from the regioisomeric purity of the chloro intermediate, which ensures that the final product is not contaminated with the isomeric valeronitrile-derived impurity that would arise from the direct alkylation route [1].

Preparation of Isoamidone (Isomethadone) and Structural Analogs via Dimethylamine Displacement

US Patent 2,671,798 explicitly teaches that 4-chloro-3-methyl-2,2-diphenylbutanenitrile is reacted with substantially anhydrous dimethylamine under solvent-free conditions at approximately 150°C for 48 hours to yield 2,2-diphenyl-3-methyl-4-dimethylamino-butyronitrile, the immediate precursor to isoamidone [1]. The patent notes that conducting this reaction without solvent 'result[s] in the obtainment of a higher yield than that obtainable when the reaction is carried out in the presence of a solvent'—providing a specific process optimization parameter for industrial scale-up [1].

Analytical Reference Standard for Moramide and Isoamidone Impurity Profiling

4-Chloro-3-methyl-2,2-diphenylbutanenitrile is catalogued under reference standard number TR-C371365 by Toronto Research Chemicals and is distributed by multiple analytical reference standard suppliers [2]. In the context of pharmaceutical quality control, this compound can serve as a process-related impurity or intermediate marker for moramide and isoamidone drug substance manufacturing, enabling LC-MS or GC-MS method development for residual intermediate monitoring in API batches.

Medicinal Chemistry Exploration of 3-Methyl-Substituted Diphenylpropylamine Opioid Scaffolds

The compound serves as a versatile building block for structure-activity relationship (SAR) studies of the diphenylpropylamine opioid pharmacophore. The 4-chloro group can be displaced not only by dimethylamine and morpholine but potentially by other secondary amines (e.g., piperidine, pyrrolidine, N-substituted piperazines), enabling the generation of focused libraries of 3-methyl-2,2-diphenylbutylamine derivatives for opioid receptor binding studies [1]. The 3-methyl group—which is absent in the more common 4-bromo-2,2-diphenylbutanenitrile intermediate—confers the correct substitution pattern for isoamidone-type activity at μ- and δ-opioid receptors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-methyl-2,2-diphenylbutanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.